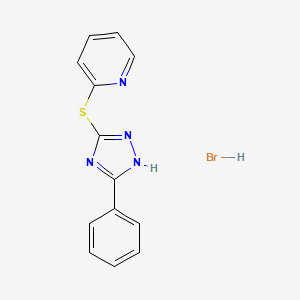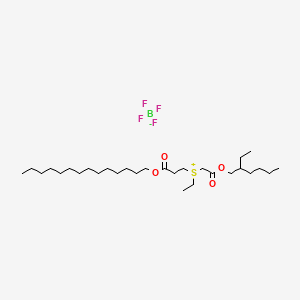
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) is a complex organic compound with a unique structure that includes both sulphonium and tetrafluoroborate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) typically involves multiple steps. The process begins with the preparation of the sulphonium intermediate, which is then reacted with tetrafluoroboric acid to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
科学的研究の応用
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as an active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism by which Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) exerts its effects involves interactions with specific molecular targets and pathways. The sulphonium group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the tetrafluoroborate group may influence the compound’s solubility and stability, affecting its overall activity.
類似化合物との比較
Similar Compounds
- Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)sulphonium tetrafluoroborate(1-)
- Ethyl(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
- Ethyl(2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
Uniqueness
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
93918-81-1 |
|---|---|
分子式 |
C29H57BF4O4S |
分子量 |
588.6 g/mol |
IUPAC名 |
ethyl-[2-(2-ethylhexoxy)-2-oxoethyl]-(3-oxo-3-tetradecoxypropyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C29H57O4S.BF4/c1-5-9-11-12-13-14-15-16-17-18-19-20-23-32-28(30)22-24-34(8-4)26-29(31)33-25-27(7-3)21-10-6-2;2-1(3,4)5/h27H,5-26H2,1-4H3;/q+1;-1 |
InChIキー |
TYMDNIOTOCKBIV-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCOC(=O)CC[S+](CC)CC(=O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


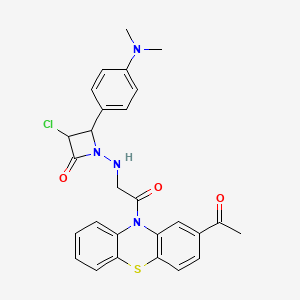
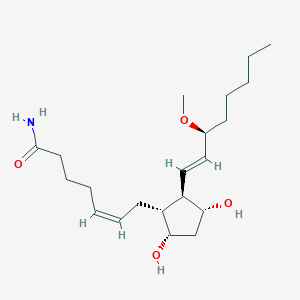
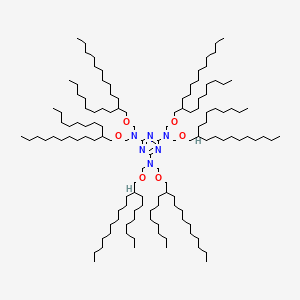
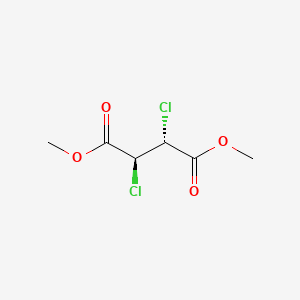
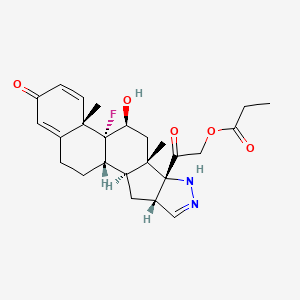
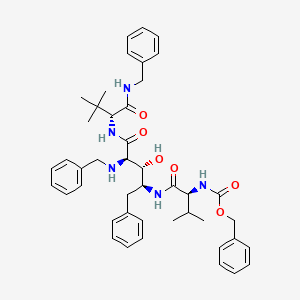
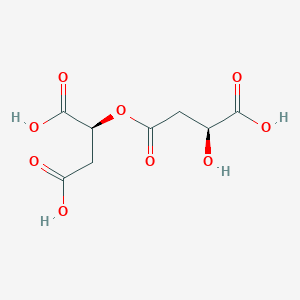


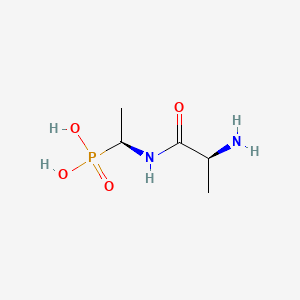
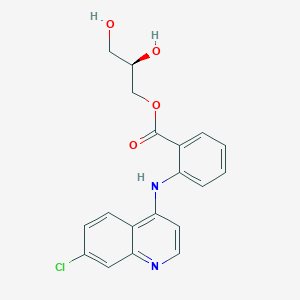
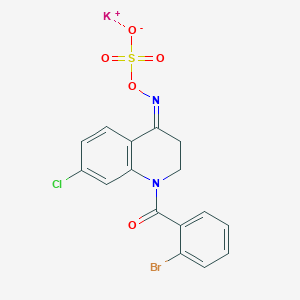
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
